molecular formula C22H24FN5O4S B2485735 Ethyl 2-(2-(2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate CAS No. 1323640-73-8

Ethyl 2-(2-(2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate

Cat. No.: B2485735
CAS No.: 1323640-73-8
M. Wt: 473.52
InChI Key: SLPABJFVNLKFPN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C22H24FN5O4S and its molecular weight is 473.52. The purity is usually 95%.
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Scientific Research Applications

1. Antibacterial Studies

Research into 1,3,4-oxadiazole bearing compounds, closely related to the chemical structure of interest, has demonstrated moderate to significant antibacterial activity. These compounds were synthesized through various chemical reactions and tested against both Gram-negative and Gram-positive bacteria, showing promising results (Khalid et al., 2016). Similarly, other acetamide derivatives bearing 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials, exhibiting moderate inhibitors against Gram-negative bacterial strains (Iqbal et al., 2017).

2. Synthesis Methods and Applications

Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, another similar compound, was prepared through specific condensation reactions. These types of reactions are crucial for developing various pharmaceutical agents and demonstrating the versatility of 1,3,4-oxadiazole compounds in synthesis (Elnagdi et al., 1988).

3. Antimicrobial and Anticancer Activities

New thiazole substituted 1,3,4-oxadiazole derivatives were synthesized and showed good antibacterial as well as antifungal activity. This demonstrates the potential of these compounds in developing new antimicrobial agents (Kokate & Patil, 2021). Additionally, compounds containing the 1,3,4-oxadiazole moiety were also synthesized and evaluated for their antiinflammatory activities, further broadening the scope of medical applications (Al-Ashmawy et al., 1997).

4. Anti-Diabetic and Enzyme Inhibition Properties

Bi-heterocyclic compounds containing 1,3,4-oxadiazole and thiazole rings were synthesized and evaluated for their anti-diabetic potential via the in vitro inhibition of α-glucosidase enzyme, indicating their potential in diabetes management (Abbasi et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological activity of the compound, which doesn’t seem to be known for this compound .

Safety and Hazards

Without specific studies, it’s hard to say what the safety and hazards of this compound might be. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and any potential biological activities. This could involve in vitro studies, in vivo studies, and potentially even clinical trials if the compound shows promise as a therapeutic agent .

Properties

IUPAC Name

ethyl 2-[2-[[2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O4S/c1-2-31-19(30)11-17-13-33-22(24-17)25-18(29)12-28-9-7-15(8-10-28)21-27-26-20(32-21)14-3-5-16(23)6-4-14/h3-6,13,15H,2,7-12H2,1H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPABJFVNLKFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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